Quetiapine N-Oxide
Overview
Description
Quetiapine N-Oxide is a metabolite of Quetiapine, an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is also known as Quetiapine EP Impurity H .
Synthesis Analysis
Quetiapine undergoes extensive metabolism, and Quetiapine N-Oxide is one of its oxidation products . A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the quantitative determination of quetiapine . Two oxidation products of Quetiapine hemifumarate were identified, isolated, and characterized during stability studies . A method for selective oxidation of Quetiapine to prepare oxidized products Quetiapine N-oxide and Quetiapine S-oxide has been developed .Molecular Structure Analysis
The molecular formula of Quetiapine N-Oxide is C21H25N3O3S . The molecular weight is 399.5 g/mol . Further insights into the molecular structure and metabolism of Quetiapine can be found in the literature .Chemical Reactions Analysis
Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Molecular networking approach on LC-HRMS/MS data allowed to quickly visualize the quetiapine metabolism kinetics and determine the major metabolic pathways (CYP3A4/5 and/or CYP2D6) involved in metabolite formation .Scientific Research Applications
Application
Quetiapine N-Oxide is used as an impurity in the determination of Quetiapine Fumarate in tablets and extemporaneous formulations . Quetiapine Fumarate is an atypical antipsychotic drug used for the treatment of depression and bipolar disorders .
Method of Application
A rapid stability indicating reversed-phase HPLC-UV method is developed for the determination of Quetiapine Fumarate . The HPLC analyses were carried out on a Shimadzu HPLC system equipped with a DGU-20A5R degassing unit, Prominence LC-20AD pumping system, SIL-10AD VP autoinjector, and SPD-10A VP UV/VIS detector . Quetiapine Fumarate was simultaneously determined in the presence of three impurities: Quetiapine related compound B, Quetiapine related compound G, and Quetiapine N-Oxide within 9 min . Optimal HPLC conditions were realized using a Zorbax C8 column (100 mm × 4.6 cm i.d., 3 μm particle) .
Results
The proposed method showed good linearity (r2 > 0.998), precision (RSDs ≤ 2.2), and accuracy (%recovery 96.8 – 99.4, RSD ≤ 1.9) with acceptable limits of detection (LOD ≤ 3.0 μg/mL) and quantitation (LOQ ≤ 10 μg/mL) at RSD ≤ 2.8) . The method was successfully applied to the determination of Quetiapine Fumarate in pharmaceutical formulations and stability testing of extemporaneous formulations .
Pharmaceutical Formulation
Application
Quetiapine N-Oxide is used as an impurity in the study of oxidative degradation of Quetiapine Fumarate in amorphous solid dispersions . Quetiapine Fumarate is an atypical antipsychotic drug used for the treatment of depression and bipolar disorders .
Method of Application
The study focused on the impact of peroxides in novel Plasdone™ S630 Ultra and compared it with regular Plasdone™ S630 on the oxidative degradation of Quetiapine Fumarate amorphous solid dispersions prepared via hot-melt extrusion technique . The miscibility of copovidones with the drug was determined using the Hansen solubility parameter . The binary drug and polymer (30:70 weight ratio) amorphous solid dispersions were prepared at a processing temperature of 160°C .
Results
The N-oxide impurity levels in the Quetiapine Fumarate - Plasdone™ S630 Ultra milled extrudates and tablet formulations were reduced by 2- and 3-folds, respectively, compared to those in Quetiapine Fumarate - Plasdone™ S630 . The reduced oxidative degradation and improved hot-melt extrusion processability of Plasdone™ S630 Ultra make it a better choice for oxidation-labile drugs over Plasdone™ S630 copovidone .
properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXDYFGQNNTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652674 | |
Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine N-Oxide | |
CAS RN |
1076199-40-0 | |
Record name | Quetiapine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quetiapine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1076199-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUETIAPINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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